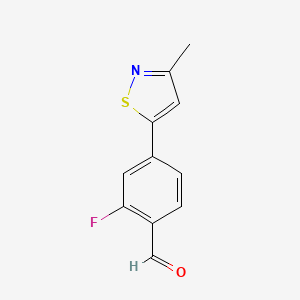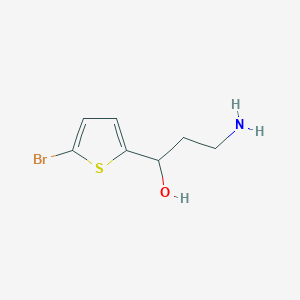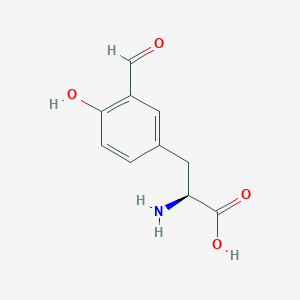
3-Formyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a formyl group (-CHO) attached to the benzene ring of the tyrosine molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Formyl-L-tyrosine can be synthesized through various methods. One common approach involves the formylation of L-tyrosine using formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the selective formylation of the tyrosine molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. For example, certain strains of bacteria can be genetically modified to produce this compound through fermentation processes. This method is advantageous due to its scalability and potential for cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Carboxy-L-tyrosine
Reduction: 3-Hydroxymethyl-L-tyrosine
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 3-Formyl-L-tyrosine exerts its effects is primarily through its interaction with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. This property is exploited in the development of enzyme inhibitors and protein labeling techniques .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-L-tyrosine: Similar structure but with a hydroxyl group instead of a formyl group.
3-Methoxy-L-tyrosine: Contains a methoxy group instead of a formyl group.
3-Nitro-L-tyrosine: Contains a nitro group instead of a formyl group.
Uniqueness
3-Formyl-L-tyrosine is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective modification of proteins is required .
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,5,8,13H,4,11H2,(H,14,15)/t8-/m0/s1 |
Clave InChI |
MYVUDDGZMPQJEZ-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


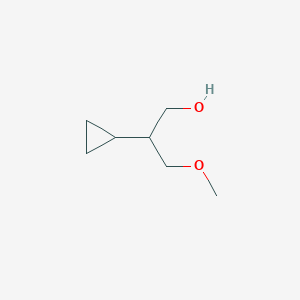
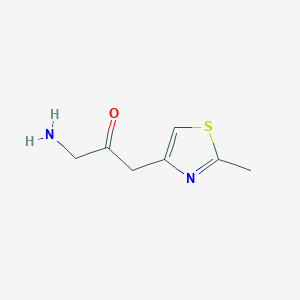
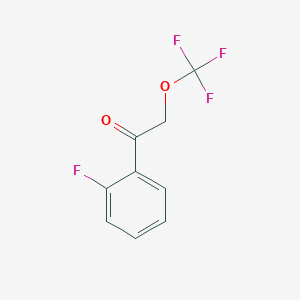
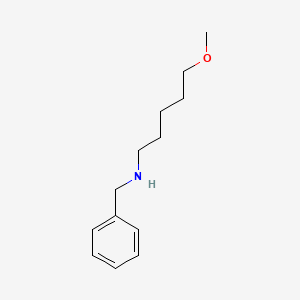
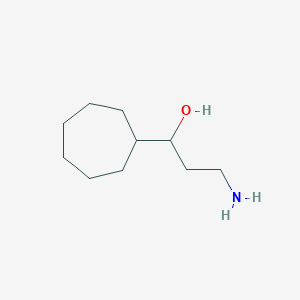
![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)
![2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)

![2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13165117.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)

![Spiro[4.4]nonane-1-sulfonyl chloride](/img/structure/B13165135.png)
